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Cat. No.: B3045317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
α-D-fructopyranose, a specific anomer of fructose, is a monosaccharide with growing interest in

various industrial sectors, including food, pharmaceuticals, and biotechnology. While less

common in nature than its furanose counterpart, the unique stereochemistry of α-D-

fructopyranose offers specific properties that are being explored for novel applications. This

document provides detailed application notes and experimental protocols related to the

industrial uses of α-D-fructopyranose, with a focus on its role as a chiral building block in

synthesis and its potential in enzymatic processes.

Physicochemical Properties
A clear understanding of the physicochemical properties of α-D-fructopyranose is essential for

its application in industrial processes.
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Property Value Reference

Molecular Formula C₆H₁₂O₆ [1]

Molecular Weight 180.16 g/mol [1]

CAS Number 10489-81-3

Appearance White crystalline powder

Melting Point 119-122 °C (decomposes)

Solubility Soluble in water

Optical Rotation [α]ᴅ +3.5° (c=1, H₂O)

Industrial Applications
The primary industrial applications of α-D-fructopyranose are currently centered on its use as a

specialized sweetener and as a chiral precursor for the synthesis of complex organic

molecules.

Food Industry: Specialty Sweetener and Functional
Food Ingredient
While D-fructose is a common sweetener, the specific anomer α-D-fructopyranose is being

investigated for its unique functional properties. Leucrose [D-glucopyranosyl-α(1→5)-D-

fructopyranose], a sucrose isomer synthesized from sucrose via an enzymatic process, is a

notable example where the fructose moiety is in the pyranose form.[2]

Application Note: Leucrose, containing an α-D-fructopyranose unit, has been assessed as a

non-cariogenic sugar substitute.[2] It is produced through microbial-enzymatic

transglycosidation from sucrose.[2] Studies have shown that leucrose is not readily fermented

by oral bacteria, thus preventing the sharp drop in plaque pH associated with dental caries.[2]

This makes α-D-fructopyranose-containing disaccharides promising ingredients for functional

foods and beverages aimed at dental health.
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Pharmaceutical Industry: Chiral Building Block for Drug
Synthesis
The defined stereochemistry of α-D-fructopyranose makes it a valuable chiral starting material

for the synthesis of complex pharmaceutical compounds.[3][4][5][6] The multiple chiral centers

and functional groups can be selectively modified to create enantiomerically pure drug

intermediates.[3][4][5][6]

Application Note: Fructose derivatives, including those derived from α-D-fructopyranose, are

utilized in the synthesis of a range of pharmaceuticals. For example, fructopyranose sulfamate

derivatives have been found to exhibit anticonvulsant activity and are useful in the treatment of

epilepsy.[7] The synthesis of these derivatives requires careful control of stereochemistry, for

which α-D-fructopyranose can serve as a starting scaffold.

Experimental Protocols
Protocol 1: Enzymatic Synthesis of Leucrose [D-
glucopyranosyl-α(1→5)-D-fructopyranose]
This protocol describes a general method for the enzymatic synthesis of leucrose, a

disaccharide containing an α-D-fructopyranose moiety, using dextransucrase.

Materials:

Sucrose (high purity)

Dextransucrase (from Leuconostoc mesenteroides)

Sodium acetate buffer (0.1 M, pH 5.2)

Activated charcoal

Celite

Ethanol

Deionized water
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High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI)

detector and a carbohydrate analysis column.

Procedure:

Reaction Setup:

Prepare a solution of 50% (w/v) sucrose in 0.1 M sodium acetate buffer (pH 5.2).

Warm the solution to 30°C.

Add dextransucrase to the sucrose solution (e.g., 10 units of enzyme per gram of

sucrose).

Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

Reaction Termination:

Terminate the reaction by heating the mixture to 90°C for 15 minutes to inactivate the

enzyme.

Cool the mixture to room temperature.

Purification:

Add activated charcoal (2% w/v) to the reaction mixture to decolorize the solution.

Stir for 1 hour at room temperature.

Filter the mixture through a bed of Celite to remove the charcoal and precipitated proteins.

Concentrate the filtrate under reduced pressure to a syrup.

Isolation:

The concentrated syrup, containing leucrose, residual sucrose, and fructose, can be

further purified by column chromatography on a strong cation exchange resin in the

calcium form.
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Elute with deionized water.

Alternatively, selective crystallization can be employed. Dissolve the syrup in a minimal

amount of hot ethanol and allow it to cool slowly to induce crystallization of leucrose.

Analysis:

Analyze the purity of the isolated leucrose using HPLC.

Confirm the structure using NMR spectroscopy.

Quantitative Data:

Parameter Value

Substrate Concentration 50% (w/v) Sucrose

Enzyme Load 10 U/g sucrose

Reaction Time 24-48 hours

Temperature 30°C

pH 5.2

Typical Yield of Leucrose 30-40% (based on initial sucrose)

Experimental Workflow:

Reaction

Termination Purification Isolation & Analysis

50% Sucrose Solution
(0.1 M Acetate Buffer, pH 5.2)

Incubation
(30°C, 24-48h)

Dextransucrase Enzyme

Heat Inactivation
(90°C, 15 min) Charcoal Treatment Filtration (Celite) Concentration Column Chromatography / Crystallization HPLC & NMR Analysis
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Click to download full resolution via product page

Caption: Workflow for the enzymatic synthesis of leucrose.

Protocol 2: Synthesis of a Fructopyranose Sulfamate
Derivative
This protocol is an adapted procedure for the synthesis of a sulfamate derivative from a

protected α-D-fructopyranose, which could be a precursor for anticonvulsant drugs. This is a

representative protocol and may require optimization for specific derivatives.

Materials:

Diacetone-α-D-fructopyranose (a protected form of α-D-fructopyranose)

Sulfamoyl chloride

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

Sodium bicarbonate (saturated aqueous solution)

Magnesium sulfate (anhydrous)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Reaction Setup:

Dissolve diacetone-α-D-fructopyranose (1 equivalent) in anhydrous DCM under a nitrogen

atmosphere.

Cool the solution to 0°C in an ice bath.
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Add anhydrous pyridine (1.2 equivalents) dropwise.

In a separate flask, prepare a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous

DCM.

Add the sulfamoyl chloride solution dropwise to the fructose derivative solution at 0°C over

30 minutes.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Work-up:

Quench the reaction by slowly adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate,

and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification:

Purify the crude product by silica gel column chromatography using a gradient of hexane

and ethyl acetate as the eluent.

Deprotection (if necessary):

The diacetone protecting groups can be removed under acidic conditions (e.g.,

trifluoroacetic acid in water) to yield the final fructopyranose sulfamate.

Analysis:

Characterize the final product by NMR spectroscopy and mass spectrometry.

Quantitative Data:
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Parameter Value

Starting Material Diacetone-α-D-fructopyranose

Reagents Sulfamoyl chloride, Pyridine

Solvent Dichloromethane

Reaction Time 12-16 hours

Temperature 0°C to room temperature

Typical Yield 60-80% (after chromatography)

Experimental Workflow:

Reaction

Work-up Purification & Analysis

Diacetone-α-D-fructopyranose
in DCM

Reaction at 0°C to RT
(12-16h)

Sulfamoyl Chloride
Pyridine

Quenching (aq. NaHCO₃) Extraction & Washing Drying & Concentration Silica Gel Chromatography Deprotection (if needed) NMR & MS Analysis

Click to download full resolution via product page

Caption: Workflow for the synthesis of a fructopyranose sulfamate derivative.

Signaling Pathways
Currently, there is limited research on specific signaling pathways directly activated or

modulated by α-D-fructopyranose. However, as a fructose isomer, it is expected to be

metabolized through the general fructose metabolic pathway. Fructose metabolism primarily

occurs in the liver and involves phosphorylation to fructose-1-phosphate by fructokinase. This

bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to rapid

downstream metabolism.
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Logical Relationship of Fructose Metabolism:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3045317?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-D-Fructopyranose
https://pubmed.ncbi.nlm.nih.gov/2504493/
https://pubmed.ncbi.nlm.nih.gov/2504493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147333/
https://pubmed.ncbi.nlm.nih.gov/18007441/
https://pubmed.ncbi.nlm.nih.gov/18007441/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-significance-of-chiral-building-blocks-in-modern-drug-discovery-sr
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-chiral-building-blocks-in-pharmaceutical-synthesis-aj
https://patents.google.com/patent/US7196209B2/en
https://patents.google.com/patent/US7196209B2/en
https://www.benchchem.com/product/b3045317#industrial-applications-of-d-fructopyranose
https://www.benchchem.com/product/b3045317#industrial-applications-of-d-fructopyranose
https://www.benchchem.com/product/b3045317#industrial-applications-of-d-fructopyranose
https://www.benchchem.com/product/b3045317#industrial-applications-of-d-fructopyranose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3045317?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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